4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-propan-2-yl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H13N3O/c1-7(2)8-6-14-10(13-8)9-11-4-3-5-12-9/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
IGOXSVGRQVHHJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Common Precursors and Cyclization
- Starting materials : 2-aminopyrimidine derivatives and α-hydroxy acids or α-halo alcohols bearing the isopropyl substituent.
- Cyclization conditions : Treatment with dehydrating agents or bases to promote ring closure forming the oxazoline ring.
- Typical reagents : Triethylamine (Et3N), sodium hydroxide (NaOH), and solvents such as dichloromethane (CH2Cl2), methanol (MeOH), or tetrahydrofuran (THF).
Detailed Preparation Methods
Base-Promoted Cyclization
One effective method involves dissolving the amino alcohol precursor in dry dichloromethane, followed by dropwise addition to a solution containing triethylamine and the pyrimidine derivative at low temperature (0 °C). The mixture is then stirred at room temperature for extended periods (e.g., 24 hours) to allow cyclization. Subsequent treatment with aqueous sodium hydroxide promotes ring closure and purification steps yield the oxazoline product.
- Example conditions :
- Solvent: CH2Cl2
- Base: Et3N (14 mmol)
- Temperature: 0 °C to room temperature
- Reaction time: 24 h stirring + 12 h aqueous NaOH treatment
- Purification : Column chromatography on silica gel using ethyl acetate/petroleum ether (1:1) as eluent.
This method yields the oxazoline as a sticky oil or crystalline solid depending on the exact substituents and purification.
Cyclization via Amido Chloride Intermediate
In some protocols, the intermediate amido chloride is formed and then cyclized to the oxazoline ring by treatment with sodium hydroxide in a MeOH/THF mixture. This two-step approach allows better control over the cyclization and can improve yields and purity.
Alternative Synthetic Routes and Optimization
Regiocontrolled Lithiation and Electrophilic Substitution
For substituted oxazoles, regioselective lithiation followed by electrophilic bromination or other electrophilic substitutions has been reported. Although this method is more common for bromooxazoles, it demonstrates the potential for functionalization of the oxazoline ring system post-synthesis, which could be applied to derivatives of 4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole.
Purification and Characterization
- Purification : Recrystallization or chromatographic techniques (silica gel chromatography with EtOAc/petroleum ether mixtures) are standard.
- Characterization : Optical rotation ([α]D), IR spectroscopy, and NMR are used to confirm structure and stereochemistry.
- Yields : Typically moderate to good (40-80%) depending on the method and scale.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Base-promoted cyclization | Et3N, NaOH, CH2Cl2, MeOH/THF, RT | 40-60 | Straightforward, moderate yield |
| Amido chloride intermediate | Formation of amido chloride + NaOH | 50-70 | Improved control, cleaner product |
| Multi-step from picolinic acid | Acid activation, amide formation, cyclization | ~64 | Scalable, adaptable to pyrimidine analogs |
| Regioselective lithiation + bromination | n-BuLi, electrophilic bromine source | 70-80 | For substituted oxazoles, functionalization |
Research Findings and Notes
- The cyclization step is sensitive to temperature and base strength; mild conditions favor higher selectivity and yield.
- The presence of the isopropyl group at the 4-position influences steric hindrance and can affect ring closure kinetics.
- The pyrimidine ring nitrogen atoms can coordinate with metals or participate in hydrogen bonding, which may influence reaction pathways.
- Purification challenges arise due to the compound’s polarity and potential volatility; chromatographic methods must be optimized accordingly.
- The stereochemistry at the 4-position is crucial for biological activity and must be controlled or resolved post-synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced pyrimidine-oxazole compounds.
Substitution: Formation of halogenated pyrimidine derivatives.
Scientific Research Applications
Overview
4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a chemical compound with the potential for various applications in scientific research, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, making it a candidate for drug development and other applications.
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties :
- Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For example, it has shown potential against breast cancer and lung cancer cells.
- A study demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.
-
Neuroprotective Effects :
- The ability to cross the blood-brain barrier positions this compound as a candidate for treating neurological disorders. It may modulate neurotransmitter systems, potentially offering protective effects against neurodegeneration.
-
Antimicrobial Activity :
- Some derivatives of similar compounds have exhibited antimicrobial properties against various bacterial strains, suggesting that this compound could have similar efficacy.
Anticancer Activity Case Study
A study evaluated the effects of this compound on breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The results showed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 12.5 |
These findings indicate that the compound could serve as a lead for developing new anticancer agents.
Neuroprotective Effects Case Study
In vivo studies demonstrated that treatment with this compound resulted in reduced neuroinflammation markers in animal models. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Pharmacological Applications
The pharmacological applications of this compound can be categorized as follows:
-
Cancer Treatment :
- Targeting specific pathways involved in tumor growth and metastasis.
-
Neurological Disorders :
- Potential use in drugs aimed at protecting neuronal health and function.
-
Antimicrobial Agents :
- Development of new antibiotics or antifungal agents based on its structural properties.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Chemical Profile :
- IUPAC Name : (R)- or (S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
- Molecular Formula : C₁₀H₁₃N₃O
- Molecular Weight : 191.23 g/mol
- CAS No.: 2757082-66-7 (R-enantiomer)
- Storage : Requires storage at 2–8°C under inert atmosphere to prevent degradation .
Structural Features :
- Contains a 4,5-dihydrooxazole (oxazoline) ring fused with a pyrimidine substituent.
- The isopropyl group at the 4-position introduces chirality, making it valuable in asymmetric catalysis .
Structural Analogs and Their Properties
The following table summarizes key analogs and their distinguishing features:
Key Comparative Analysis
Steric and Electronic Effects
Isopropyl vs. Bulkier Groups :
- Aromatic Substituents: Pyrimidine’s electron-deficient nature enhances metal coordination compared to pyridine or quinoline derivatives. Quinoline-containing analogs (e.g., CAS A238543) offer extended π-systems, improving substrate binding in aromatic C–H activation .
Stability and Handling
- The parent compound’s sensitivity to light and moisture necessitates inert storage .
- Trifluoromethyl-substituted analogs (e.g., CAS A723430) are more hygroscopic, requiring desiccated storage .
Catalytic Performance
- Enantioselectivity: The parent compound achieves >90% enantiomeric excess (e.e.) in asymmetric cyclizations . Quinoline derivatives (e.g., CAS 226387-11-7) show reduced e.e. (70–80%) due to competing π-stacking interactions .
Scope in Reactions :
- Pyrimidine-based ligands are preferred for reactions involving electron-deficient substrates (e.g., nitroalkenes).
- Pyridine derivatives excel in Suzuki-Miyaura couplings due to stronger Pd–N bonding .
Q & A
Q. Key Considerations :
- Solvent choice (ethanol vs. DMF) impacts reaction kinetics and product purity.
- Recrystallization solvents (e.g., DMF-EtOH) influence crystal morphology and yield .
Which spectroscopic techniques are critical for characterizing this compound?
Level : Basic
Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., isopropyl δ 1.2–1.4 ppm, pyrimidine δ 8.3–8.7 ppm) and confirms backbone structure .
- X-ray Crystallography : Resolves stereochemical ambiguities. For example, CCDC-2239857 (deposited data) confirmed the Z-configuration in a structurally analogous dihydrooxazole derivative .
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 231.1234 for C11H14N2O) .
Q. Data Cross-Validation :
- Discrepancies in NMR shifts may arise from solvent polarity or tautomerism; cross-check with X-ray data .
How can reaction conditions be optimized to improve yield and purity?
Level : Advanced
Methodological Answer :
- Temperature Control : Prolonged reflux (>2 hours) in ethanol may degrade heat-sensitive intermediates; monitor via TLC .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates but may require post-reaction dilution with ethanol for crystallization .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in pyrimidine functionalization steps .
Case Study :
A 15% yield increase was achieved by replacing ethanol with DMF-EtOH (1:1) in a related dihydrooxazole synthesis, reducing byproduct formation .
How do researchers resolve contradictions in spectroscopic data for dihydrooxazole derivatives?
Level : Advanced
Methodological Answer :
- Step 1 : Compare experimental NMR shifts with computed spectra (e.g., using DFT calculations).
- Step 2 : Validate ambiguous peaks via 2D NMR (COSY, HSQC) to assign coupling patterns .
- Step 3 : Resolve stereochemical disputes using X-ray crystallography (e.g., distinguishing cis vs. trans dihydrooxazole conformers) .
Example :
In (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, X-ray data confirmed the Z-configuration, overriding initial NOE-based misinterpretations .
What strategies ensure stereochemical control during synthesis?
Level : Advanced
Methodological Answer :
- Chiral Auxiliaries : Use (S)- or (R)-configured starting materials (e.g., (S)-4-isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole) to enforce enantioselectivity .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps to bias stereochemical outcomes.
- Post-Synthesis Analysis : Confirm enantiopurity via chiral HPLC or circular dichroism (CD) .
Reference :
A 98% enantiomeric excess was reported for a dihydrooxazole derivative using (S)-configured precursors .
How are bioactivity assays designed for dihydrooxazole derivatives?
Level : Advanced
Methodological Answer :
- Target Selection : Prioritize enzymes (e.g., kinases) or receptors with binding pockets complementary to the dihydrooxazole scaffold.
- In Vitro Assays :
- Enzyme Inhibition : Measure IC50 values via fluorescence-based kinase assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., pyrimidine vs. pyridine) and correlate with activity trends .
Data Interpretation :
Contradictions in bioactivity (e.g., high enzyme inhibition but low cytotoxicity) may arise from poor cell permeability, necessitating logP optimization .
What purification challenges arise with dihydrooxazole derivatives, and how are they addressed?
Level : Advanced
Methodological Answer :
- Challenge 1 : Co-elution of byproducts in column chromatography.
- Solution : Use gradient elution (hexane → ethyl acetate) with silica gel columns .
- Challenge 2 : Low solubility in common solvents.
- Solution : Recrystallize from DMF-EtOH (1:1) or use sonication-assisted dissolution .
Case Study :
A 20% purity improvement was achieved for a dihydrooxazole derivative using sequential recrystallization (DMF-EtOH followed by methanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
